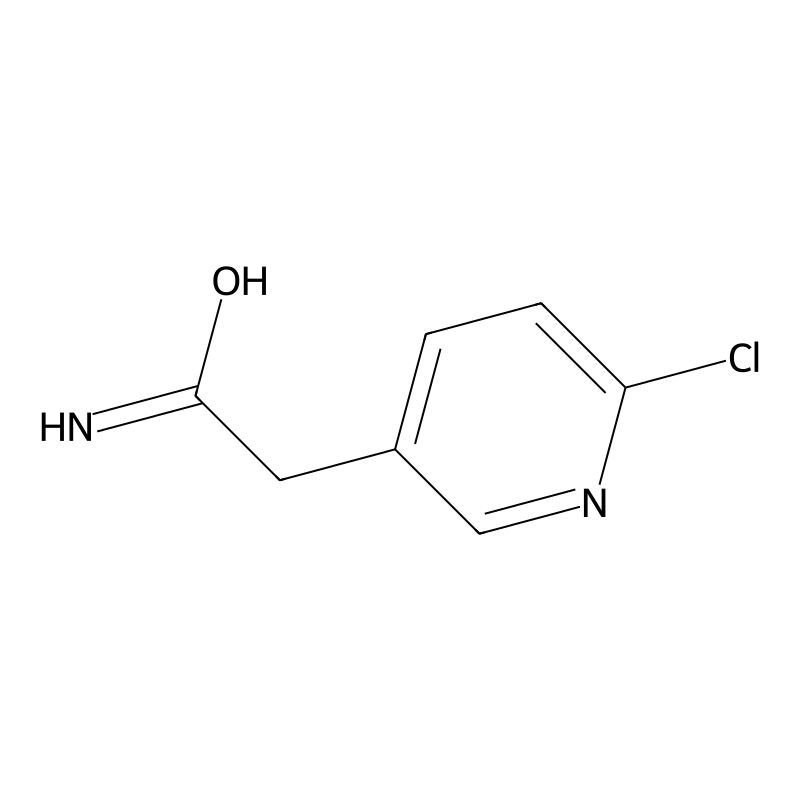

2-(6-Chloropyridin-3-YL)acetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2-(6-Chloropyridin-3-YL)acetamide is a chemical compound with the molecular formula . It features a chloropyridine ring at the 6-position, which is attached to an acetamide group. This unique structure contributes to its distinctive chemical properties and potential applications across various fields, including medicinal chemistry and agrochemicals.

- Oxidation: The compound can be oxidized to form derivatives such as pyridine N-oxides using oxidizing agents like potassium permanganate or chromium trioxide.

- Reduction: Reduction reactions can convert this compound into its reduced forms, typically employing reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution: Nucleophilic substitution reactions are possible at the chloropyridine ring, where the chlorine atom may be replaced by various nucleophiles.

Major Products Formed

The products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield pyridine N-oxide derivatives, while substitution reactions could produce a variety of substituted pyridine compounds.

Research indicates that 2-(6-Chloropyridin-3-YL)acetamide exhibits notable biological activities. It has been investigated for its potential antimicrobial and anticancer properties. Specifically, studies have shown that it can inhibit the growth of certain bacteria and cancer cells, making it a candidate for further pharmacological exploration. Its mechanism of action likely involves interactions with specific enzymes or receptors, modulating biochemical pathways critical to cellular function.

Synthetic Routes

The synthesis of 2-(6-Chloropyridin-3-YL)acetamide typically involves the reaction of 6-chloropyridine-3-carboxylic acid with appropriate reagents. A common method includes converting the carboxylic acid to an acid chloride using thionyl chloride, followed by reaction with ammonia or an amine to yield the acetamide derivative .

Industrial Production

For industrial applications, synthesis methods are optimized for higher yields and purity. This often involves automated reactors and stringent quality control measures to ensure consistency in production .

2-(6-Chloropyridin-3-YL)acetamide finds applications in various domains:

- Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

- Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

- Medicine: Ongoing research explores its potential as a pharmaceutical agent for treating various diseases.

- Industry: It is utilized in developing agrochemicals and other industrial products.

Studies have focused on how 2-(6-Chloropyridin-3-YL)acetamide interacts with biological macromolecules. These interactions are crucial for understanding its mechanism of action and potential therapeutic applications. The compound's ability to coordinate with metal ions also suggests potential uses in coordination chemistry.

Several compounds share structural similarities with 2-(6-Chloropyridin-3-YL)acetamide. Below is a comparison highlighting its uniqueness:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Chloro-N-(pyridin-3-yl)acetamide | Similar acetamide structure | Different substitution patterns on the pyridine ring |

| N-(5-Chloro-2-pyridyl)acetamide | Chlorine substitution at different position | Potentially different biological activities due to structural variance |

| 2-(6-Chloropyridin-3-Yl)acetaldehyde | Acetaldehyde instead of acetamide | Altered reactivity profiles due to functional group differences |

| 6-Chloronicotinoyl chloride | Related pyridine derivative | Different functional groups impact reactivity and biological activity |

| N-(4-Bromopyridin-2-yl)acetamide | Bromine substitution | Varies in biological activity due to halogen differences |

These comparisons highlight the unique properties of 2-(6-Chloropyridin-3-YL)acetamide, particularly its specific chlorine substitution pattern that influences both its reactivity and biological activity.